molecular formula C12H13FN4OS B12854283 2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide

2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide

Cat. No.: B12854283
M. Wt: 280.32 g/mol
InChI Key: QWERTKYZCXXGNK-UHFFFAOYSA-N
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Description

2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide is a complex organic compound featuring a benzamide core substituted with a fluoro group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.

    Attachment of the Benzamide Group: The triazole intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group (-SH) in the triazole ring can undergo oxidation to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, 2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide has potential as an enzyme inhibitor due to the presence of the triazole ring, which can interact with active sites of enzymes.

Medicine

In medicinal chemistry, this compound is being explored for its potential as an antimicrobial or anticancer agent. The triazole ring is known for its bioactivity, and the fluoro group can enhance the compound’s metabolic stability and binding affinity.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or agrochemicals, leveraging its bioactive properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benz

Properties

Molecular Formula

C12H13FN4OS

Molecular Weight

280.32 g/mol

IUPAC Name

2-fluoro-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide

InChI

InChI=1S/C12H13FN4OS/c1-17-10(15-16-12(17)19)6-7-14-11(18)8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3,(H,14,18)(H,16,19)

InChI Key

QWERTKYZCXXGNK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CCNC(=O)C2=CC=CC=C2F

Origin of Product

United States

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